molecular formula C22H36O6 B3889250 5'-{1,4-Dioxaspiro[4.5]decan-2-YL}-6'-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]

5'-{1,4-Dioxaspiro[4.5]decan-2-YL}-6'-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]

Cat. No.: B3889250
M. Wt: 396.5 g/mol
InChI Key: DSAJOXMMUNNHIK-UHFFFAOYSA-N
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Description

5’-{1,4-Dioxaspiro[4.5]decan-2-YL}-6’-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2’-furo[2,3-D][1,3]dioxole] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its intricate molecular architecture makes it a subject of interest for synthetic chemists and researchers.

Properties

IUPAC Name

5-(1,4-dioxaspiro[4.5]decan-3-yl)-6-(2-methylpropoxy)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O6/c1-15(2)13-23-18-17(16-14-24-21(26-16)9-5-3-6-10-21)25-20-19(18)27-22(28-20)11-7-4-8-12-22/h15-20H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJOXMMUNNHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-{1,4-Dioxaspiro[4.5]decan-2-YL}-6’-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2’-furo[2,3-D][1,3]dioxole] typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the synthesis of related compounds has been achieved via palladium-catalyzed aminocarbonylation of iodoalkenes . The reaction conditions often include the use of palladium-phosphine precatalysts and specific amine nucleophiles to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5’-{1,4-Dioxaspiro[4.5]decan-2-YL}-6’-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2’-furo[2,3-D][1,3]dioxole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5’-{1,4-Dioxaspiro[4.5]decan-2-YL}-6’-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2’-furo[2,3-D][1,3]dioxole] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-{1,4-Dioxaspiro[4.5]decan-2-YL}-6’-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2’-furo[2,3-D][1,3]dioxole] involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-{1,4-Dioxaspiro[4.5]decan-2-YL}-6’-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2’-furo[2,3-D][1,3]dioxole] stands out due to its dual spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific molecular interactions and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-{1,4-Dioxaspiro[4.5]decan-2-YL}-6'-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]
Reactant of Route 2
Reactant of Route 2
5'-{1,4-Dioxaspiro[4.5]decan-2-YL}-6'-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]

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